molecular formula C13H18N2O2S B2967840 (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide CAS No. 1436358-27-8

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

Cat. No.: B2967840
CAS No.: 1436358-27-8
M. Wt: 266.36
InChI Key: BVNAANAEKMLYJO-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is a synthetic cyanamide derivative characterized by a 3-ethylphenyl group attached to a cyanamide moiety and a 3-methylsulfonylpropyl substituent. Cyanamides are nitrogen-containing compounds with the general formula R₁R₂N–CN, where the cyanamide group (–NCN) confers reactivity and biological activity.

Properties

IUPAC Name

(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAANAEKMLYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide typically involves the reaction of 3-ethylphenyl cyanamide with 3-methylsulfonylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive cyanamide group.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Functional Groups Key Applications Toxicity/Safety Concerns References
This compound Cyanamide, ethylphenyl, methylsulfonyl Hypothesized pharmacological/agrochemical use Limited data; sulfonyl groups may reduce reactivity hazards
Calcium Cyanamide Cyanamide (salt form) Soil fumigation, fertilizer Skin irritation, explosive when wet
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide Acetamide, hydroxyl, phenyl Synthetic intermediate Not reported

Research Findings and Limitations

  • Agricultural Cyanamides: Calcium cyanamide reduces strawberry anthracnose incidence by 20–30% by altering soil microbiota and enhancing nutrient availability . The target compound’s ethylphenyl group may improve soil adhesion, but its methylsulfonyl moiety could hinder biodegradability.
  • Synthetic Challenges : Unlike acetamides (synthesized via nitro reductions), cyanamides often require controlled conditions to avoid polymerization or side reactions .
  • Toxicity Data Gap: No studies directly address the target compound’s hazards, though structural analogs suggest moderate dermal toxicity and possible allergenicity .

Biological Activity

Chemical Structure and Properties

The molecular formula of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is C13H18N2O2SC_{13}H_{18}N_2O_2S. The compound features a cyanamide functional group, which is known for its biological activity. The presence of the ethylphenyl and methylsulfonyl groups may contribute to its pharmacological properties.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC13H18N2O2SC_{13}H_{18}N_2O_2S
Molecular Weight270.36 g/mol
CAS Number1436358-27-8

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against respiratory syncytial virus (RSV). Research has shown that compounds with a cyanamide moiety can inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against RSV

In a study evaluating various derivatives, it was found that certain analogues of cyanamide demonstrated potent antiviral effects, with IC50 values in the nanomolar range. For instance, compounds bearing similar structural features to this compound showed IC50 values below 100 nM against RSV, indicating strong inhibitory effects on viral replication pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that compounds in this class exhibit favorable pharmacokinetic profiles, including:

  • Bioavailability : Enhanced absorption rates.
  • Half-life : Acceptable half-life allowing for effective dosing regimens.
  • Tissue Retention : Favorable tissue retention characteristics that may enhance therapeutic efficacy.

Table 2: Pharmacokinetic Profile of Related Compounds

CompoundBioavailability (%)Half-life (hours)Tissue Retention
Compound A456Moderate
Compound B608High
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interferes with viral entry or replication processes, potentially by inhibiting specific viral proteins or host cell pathways critical for viral life cycles .

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